molecular formula C5H8N4 B1288238 1-(azetidin-3-yl)-1H-1,2,3-triazole

1-(azetidin-3-yl)-1H-1,2,3-triazole

Katalognummer: B1288238
Molekulargewicht: 124.14 g/mol
InChI-Schlüssel: NCACHQJLGMVJNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Azetidin-3-yl)-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole ring substituted with an azetidine group at the 1-position. Azetidine, a four-membered saturated nitrogen-containing ring, introduces unique steric and electronic properties due to its high ring strain and basic secondary amine functionality. The molecular formula of the compound is C₈H₁₄N₄O, with a molecular weight of 182.22 g/mol .

Eigenschaften

Molekularformel

C5H8N4

Molekulargewicht

124.14 g/mol

IUPAC-Name

1-(azetidin-3-yl)triazole

InChI

InChI=1S/C5H8N4/c1-2-9(8-7-1)5-3-6-4-5/h1-2,5-6H,3-4H2

InChI-Schlüssel

NCACHQJLGMVJNS-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)N2C=CN=N2

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Stability

  • Aromatic vs. Saturated Rings: 1-(4-Methoxybenzyl)-5-(4-methylphenyl)-1H-1,2,3-triazole () contains aryl substituents, which enhance π-π stacking interactions but reduce conformational flexibility. 1-(1-(4-Fluorobenzyl)pyrrolidin-3-yl)-1H-1,2,3-triazole () features a five-membered pyrrolidine ring. The smaller azetidine ring (4-membered) in the target compound may reduce steric bulk while increasing metabolic stability due to reduced lipophilicity .

Physicochemical Properties

  • Molecular Weight and Lipophilicity :
    • The target compound’s molecular weight (182.22 g/mol ) is lower than fluorinated analogs like 1-(2-trifluoromethylbenzyl)-4-(2-trifluoromethylphenyl)-1H-1,2,3-triazole (), which likely has higher logP due to trifluoromethyl groups. This difference may improve the azetidine derivative’s bioavailability .
  • Coordination Chemistry :
    • Triazole-carboxylic acid derivatives () form stable metal complexes (e.g., with Zn²⁺ or Cu²⁺). The azetidine’s amine could act as a ligand, offering distinct coordination modes compared to carboxylate groups .

Click Chemistry Approaches

  • The target compound is likely synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) (), a robust method for regioselective triazole formation. For example: 1-(4-Fluorobenzyl)-1H-1,2,3-triazole derivatives () are synthesized in >90% yield using similar conditions . Triazole-amino acid hybrids () are prepared via click chemistry, suggesting compatibility with azetidine-containing azides or alkynes .

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating Groups :
    • The azetidine nitrogen’s lone pair could participate in hydrogen bonding or cation-π interactions, similar to pyridyl or carboxylate groups in other triazoles () .

Vorbereitungsmethoden

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC method is a cornerstone in triazole synthesis due to its high yield and regioselectivity. The general procedure involves:

  • Reagents :

    • Azide (e.g., sodium azide)
    • Terminal alkyne
    • Copper(I) catalyst (e.g., CuI)
    • Solvent (commonly DMF or DMSO)
  • Procedure :

    • Mix the azide and terminal alkyne in the presence of a copper catalyst.
    • Stir the reaction mixture at room temperature or slightly elevated temperatures for several hours.
    • Purify the product by column chromatography.

Yield Data : Typical yields range from 70% to over 90%, depending on the specific azide and alkyne used.

Mitsunobu Reaction Followed by Cycloaddition

This method combines two steps: the Mitsunobu reaction to form an azide and then cycloaddition to create the triazole.

  • Reagents :

    • Alcohol (to be converted to an azide)
    • Diisopropyl azodicarboxylate (DIAD)
    • Triphenylphosphine (PPh3)
    • Sodium azide
  • Procedure :

    • React the alcohol with DIAD and PPh3 to form an azide.
    • The resulting azide is then reacted with a terminal alkyne in a CuAAC reaction.

Yield Data : This method can yield products in approximately 76% to 82% after purification.

Method Key Features Typical Yield (%)
Copper-Catalyzed Cycloaddition High regioselectivity, mild conditions 70% - 90%
Mitsunobu + Cycloaddition Multi-step process, good for complex substrates 76% - 82%

The synthesis of 1-(azetidin-3-yl)-1H-1,2,3-triazole can be achieved through various effective methods, with copper-catalyzed azide-alkyne cycloaddition being particularly favored for its simplicity and high yields. The choice of method may depend on the availability of starting materials and desired functionalization of the final product.

Q & A

Q. What are the optimal conditions for synthesizing 1-(azetidin-3-yl)-1H-1,2,3-triazole via Cu-catalyzed azide-alkyne cycloaddition (CuAAC)?

The CuAAC reaction is a robust method for synthesizing 1,4-disubstituted triazoles. To prepare this compound, use terminal alkynes and azides derived from azetidine precursors. Key parameters include:

  • Catalyst system : Cu(I) salts (e.g., CuSO₄·5H₂O) with sodium ascorbate as a reducing agent to maintain the active Cu(I) state .
  • Solvent : Aqueous/organic mixtures (e.g., THF:H₂O, 1:1) to balance solubility and reaction efficiency .
  • Temperature : 50–60°C for 12–24 hours to achieve high yields (>60%) .
  • Purification : Chromatography (e.g., CH₂Cl₂:MeOH gradients) and HPLC for isolating the pure product .

Q. How can I confirm the structure and purity of this compound?

Use a combination of analytical techniques:

  • 1H/13C NMR : Verify regioselectivity (1,4-substitution) and azetidine ring integration. For example, the azetidine protons typically appear as multiplet signals between δ 3.0–4.5 ppm .
  • HRMS : Confirm molecular weight (e.g., C₅H₈N₄ requires m/z 140.0708) .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety precautions are critical when handling azetidine-containing triazoles?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential volatility of intermediates .
  • Waste disposal : Neutralize reactive azides and copper residues before disposal .

Advanced Research Questions

Q. How can regioselectivity challenges in CuAAC be addressed to avoid 1,5-disubstituted triazole byproducts?

  • Catalyst optimization : Use Cu(I)-stabilizing ligands (e.g., tris(triazolylmethyl)amine) to enforce 1,4-selectivity .
  • Substrate design : Employ bulky azetidine derivatives to sterically hinder undesired 1,5-regioisomer formation .
  • Reaction monitoring : Track regioselectivity via LC-MS; 1,4-products elute earlier in reverse-phase systems due to reduced polarity .

Q. What strategies improve the solubility of this compound in aqueous media for biological assays?

  • Functionalization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) on the azetidine ring .
  • Co-solvents : Use DMSO or ethanol (<10% v/v) to enhance solubility without denaturing proteins .
  • Salt formation : Prepare hydrochloride salts (e.g., dihydrochloride derivatives) for improved aqueous stability .

Q. How can computational methods predict the reactivity of this compound in drug discovery?

  • Docking studies : Model interactions with target enzymes (e.g., PXR receptors) using triazole’s dipole moment (~5 D) to guide binding affinity .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • MD simulations : Assess conformational flexibility of the azetidine ring in biological membranes .

Q. What are effective methods to resolve contradictions in biological activity data across studies?

  • Standardized assays : Use consistent protocols (e.g., MIC for antimicrobial studies) and controls (e.g., metronidazole derivatives for triazole comparisons) .
  • SAR analysis : Corolate substituent effects (e.g., halogenation on the triazole ring) with activity trends .
  • Batch validation : Confirm compound purity and stability under assay conditions (e.g., pH 7.4 buffer) .

Q. How can I functionalize the azetidine ring to enhance metabolic stability?

  • N-alkylation : Introduce tert-butoxycarbonyl (Boc) groups to shield the azetidine nitrogen from oxidative metabolism .
  • Ring substitution : Attach electron-withdrawing groups (e.g., fluoro or nitro) to reduce CYP450-mediated degradation .
  • Prodrug design : Link the azetidine moiety to esterase-cleavable promoieties for targeted release .

Methodological Notes

  • Data interpretation : Cross-validate NMR assignments with DEPT-135 and HSQC experiments to distinguish azetidine CH₂/CH groups .
  • Advanced tools : Use High-Resolution LC-MS (HR-LCMS) for detecting trace impurities (<0.5%) in scaled-up syntheses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.